Ko 143

BCRP ABCG2 Potency

Ko 143 is the definitive reference BCRP inhibitor, delivering IC50 9.7 nM potency with >200-fold selectivity over P-gp/MRP1. It fully reverses mitoxantrone resistance at just 1 µM—200x lower than novobiocin. Ideal for ATPase assays, BBB penetration studies, and novel inhibitor benchmarking. Sourced as high-purity crystalline solid with rigorous analytical characterization.

Molecular Formula C26H35N3O5
Molecular Weight 469.6 g/mol
CAS No. 461054-93-3
Cat. No. B1673739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKo 143
CAS461054-93-3
Synonyms3-(6-isobutyl-9-methoxy-1,4-dioxo-1,2,3,4,6,7,12,12a-octahydropyrazino(1',2'-1,6)pyrido(3,4-b)indol-3-yl)propionic acid tert-butyl ester
Ko 143
Ko-143
Ko143 cpd
tert-butyl-3-(6-isobutyl-1,4-dioxo-1,2,3,4,6,7,12,12a-octahydropyrazino(1',2'-1,6)pyrido(3,4-b)indol-3-yl)propanoate
Molecular FormulaC26H35N3O5
Molecular Weight469.6 g/mol
Structural Identifiers
SMILESCC(C)CC1C2=C(CC3N1C(=O)C(NC3=O)CCC(=O)OC(C)(C)C)C4=C(N2)C=C(C=C4)OC
InChIInChI=1S/C26H35N3O5/c1-14(2)11-20-23-17(16-8-7-15(33-6)12-19(16)27-23)13-21-24(31)28-18(25(32)29(20)21)9-10-22(30)34-26(3,4)5/h7-8,12,14,18,20-21,27H,9-11,13H2,1-6H3,(H,28,31)/t18-,20-,21-/m0/s1
InChIKeyNXNRAECHCJZNRF-JBACZVJFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ko 143 (CAS 461054-93-3): A Potent and Selective BCRP/ABCG2 Inhibitor for Transporter Research


Ko 143 (CAS 461054-93-3) is a tetracyclic synthetic analog of the fungal metabolite fumitremorgin C (FTC), developed to overcome the neurotoxicity of the parent compound while retaining potent inhibition of the ATP-binding cassette sub-family G member 2 (ABCG2/BCRP) efflux transporter [1]. It functions as a potent and selective inhibitor of BCRP, preventing the export of chemotherapeutic substrates such as mitoxantrone and topotecan in cancer cell lines [2].

Why BCRP Inhibitors Cannot Be Interchanged: The Functional and Metabolic Uniqueness of Ko 143


BCRP inhibitors exhibit significant variability in potency, selectivity profiles against other ABC transporters (e.g., P-gp/MDR1, MRP1), and metabolic stability. Substituting Ko 143 with other compounds like FTC, Ko134, or even its own analogs (e.g., Compound A or MZ82) is not scientifically valid without re-validation. Differences in IC50 values can exceed an order of magnitude, selectivity margins can vary by >200-fold [1], and critical in vivo parameters such as metabolic stability and bioavailability diverge markedly [2], directly impacting experimental outcomes in both in vitro and in vivo models.

Ko 143 (CAS 461054-93-3) vs. Comparator: Quantitative Evidence for Scientific Selection


10-Fold Superior Potency in BCRP Inhibition Compared to Fumitremorgin C (FTC)

Ko 143 was developed to improve upon the BCRP inhibitory potency of fumitremorgin C (FTC), a neurotoxic fungal metabolite. A direct comparison of IC50 values reveals that Ko 143 is approximately 10 times more potent than FTC on BCRP inhibition, achieving an IC50 of 0.013 μM [1].

BCRP ABCG2 Potency Inhibitor Multidrug Resistance

>200-Fold Selectivity Window Over P-gp and MRP1 Efflux Transporters

A key differentiator for Ko 143 is its high degree of selectivity for BCRP over other major efflux transporters. Studies consistently demonstrate that Ko 143 exhibits over 200-fold selectivity against P-glycoprotein (P-gp/MDR1) and multidrug resistance-associated protein 1 (MRP1) transporters [1]. This allows researchers to attribute observed effects specifically to BCRP inhibition with minimal confounding influence from these other major drug efflux pathways.

BCRP ABCG2 Selectivity P-glycoprotein MRP1

Reversal of BCRP-Mediated Drug Resistance in Cancer Cells: Sensitization by 10-Fold

In functional assays using drug-selected cancer cell lines overexpressing BCRP (mouse T6400 and human T8 cells), Ko 143 at its EC90 concentration effectively reversed BCRP-mediated drug resistance. This resulted in a 10-fold sensitization to the chemotherapeutic agents topotecan and mitoxantrone, as measured by reduced cell viability [1]. This demonstrates the compound's functional efficacy in a disease-relevant context.

BCRP ABCG2 Chemosensitization Drug Resistance Topotecan

In Vivo Efficacy and Bioavailability Limitations: Poor Oral Bioavailability in Rats

While Ko 143 is a gold-standard in vitro inhibitor, its in vivo use is constrained by pharmacokinetic limitations. Comparative studies with newer analogs highlight that Ko 143 suffers from poor oral bioavailability in rats [1]. This limitation is a key driver for the development of next-generation BCRP inhibitors, such as Compound A, which demonstrated a significantly improved PK profile with 123% bioavailability and lower clearance (1.54 L/h/kg) while retaining the same potency as Ko 143 [2].

BCRP Pharmacokinetics Bioavailability In Vivo ABCG2

Metabolic Instability Due to Rapid Hydrolysis of tert-Butyl Ester Group

The metabolic stability of Ko 143 is very poor in human liver microsomes (HLM) [1]. Further studies have elucidated the mechanism: the tert-butyl ester group in Ko 143 is rapidly hydrolyzed and removed by carboxylesterase 1 (CES1) [2]. This rapid metabolism is a major contributor to its poor in vivo pharmacokinetic performance and explains why it is predominantly used as an in vitro tool.

BCRP ABCG2 Metabolic Stability Pharmacokinetics Microsomes

Optimal Scientific and Industrial Use Cases for Ko 143 Based on Evidenced Strengths and Limitations


Gold-Standard In Vitro Control for BCRP-Mediated Efflux and Drug-Drug Interaction (DDI) Studies

Ko 143 is the established positive control for confirming BCRP-mediated transport in vitro. Its high potency (IC50 = 13-26 nM) [1] and >200-fold selectivity over P-gp and MRP1 [2] allow researchers to definitively implicate BCRP in efflux assays (e.g., using MDCKII-BCRP or Caco-2 cell monolayers) and DDI studies. The use of Ko 143 at low nanomolar concentrations (e.g., 0.2-1 µM) reliably abrogates BCRP-mediated efflux without confounding inhibition of other major transporters [3], providing a clean, interpretable result.

Functional Validation in Ex Vivo and Short-Term Tissue Culture Assays

Given its poor metabolic stability and rapid hydrolysis in vivo [4], Ko 143 is an ideal tool for ex vivo applications and short-term experiments where plasma and hepatic metabolism are not factors. This includes its use in isolated tissue preparations, such as the everted gut sac model or precision-cut tissue slices, to study the role of BCRP in intestinal absorption or tissue-specific drug accumulation. Its potent activity is maintained in these systems without the confounding influence of rapid systemic clearance.

Preclinical Pharmacology: Acute In Vivo Studies to Probe BCRP Function at Blood-Tissue Barriers

Ko 143 can be effectively employed in acute, single-dose in vivo studies to investigate BCRP's function at barriers like the blood-brain barrier (BBB). Its administration has been shown to increase the brain uptake of BCRP substrates like [¹¹C]tariquidar [5] and the antiepileptic drug lamotrigine in mouse models [6]. For these applications, high doses (e.g., 10-15 mg/kg, i.v. or i.p.) can transiently inhibit BCRP before the compound is cleared, providing a window to measure functional changes. This approach is valuable for target engagement studies and proof-of-concept experiments for BCRP modulation.

Benchmark for the Development and Characterization of Next-Generation BCRP Inhibitors

Due to its well-characterized potency and selectivity, combined with its well-understood metabolic liabilities [4], Ko 143 serves as the essential benchmark compound in medicinal chemistry programs aiming to develop novel BCRP inhibitors with improved pharmacokinetic properties. New chemical entities are routinely compared head-to-head with Ko 143 in in vitro potency assays (e.g., ATPase, vesicular transport) and in vivo studies. Its established profile provides a clear baseline against which improvements in metabolic stability, bioavailability, and in vivo efficacy can be measured.

Technical Documentation Hub

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